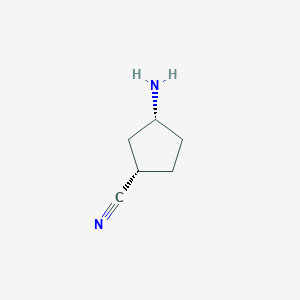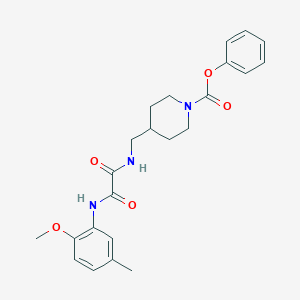
(1S,3R)-3-Aminocyclopentanecarbonitrile
Overview
Description
Aminocyclopentanecarbonitrile compounds are part of a larger class of organic compounds known as amines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Molecular Structure Analysis
The molecular structure of aminocyclopentanecarbonitrile compounds, like all organic compounds, can be analyzed using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types and numbers of atoms in the molecule and their connectivity .Chemical Reactions Analysis
The chemical reactivity of aminocyclopentanecarbonitrile would be influenced by the presence of the amine and nitrile functional groups. Amines can participate in a variety of reactions, including acid-base reactions, alkylation, and reactions with carbonyl compounds. Nitriles can also undergo several reactions, such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and functional groups .Scientific Research Applications
Structural Diversity and Synthesis in Pharmaceuticals
The structural diversity of nitrogen heterocycles, including compounds similar to (1S,3R)-3-Aminocyclopentanecarbonitrile, plays a significant role in pharmaceutical development. Nitrogen heterocycles are foundational components in many pharmaceuticals due to their versatile chemical properties and biological activities. The analysis of nitrogen heterocycles among U.S. FDA-approved drugs reveals a high prevalence and importance of such structures, underscoring their utility in designing novel therapeutics (Vitaku, Smith, & Njardarson, 2014).
Role in Soil Nitrogen Chemistry
Nitrogen-containing compounds, including aminocyclopentanecarbonitriles, have implications in soil chemistry, particularly in the nitrogen cycle. The chemistry of soil organic nitrogen is crucial for understanding nutrient availability and soil fertility, with proteinaceous materials and heterocyclic nitrogen compounds being major components of soil nitrogen. This understanding is essential for agricultural applications and environmental sustainability (Schulten & Schnitzer, 1997).
Antitumor Potential and Gold Complexes
Research into gold(III) complexes with amino acids, peptides, and proteins, including those related to the structural motifs of aminocyclopentanecarbonitriles, demonstrates potential antitumor applications. These complexes show promise in developing new cancer treatments, highlighting the interplay between metal ions and organic molecules in medicinal chemistry (Glišić, Rychlewska, & Djuran, 2012).
Amino Acid Utilization in Bio-based Production
The exploration of amino acids for bio-based chemical production underscores the relevance of nitrogen-containing compounds in the biorefinery sector. Amino acids, derived from various sources, including industrial byproducts, have been identified as valuable feedstocks for producing bulk chemicals, demonstrating the intersection of organic chemistry and sustainable industrial practices (Lammens, Franssen, Scott, & Sanders, 2012).
Corrosion Inhibition
Quinoline and its derivatives, which share structural similarities with aminocyclopentanecarbonitriles, are recognized for their corrosion inhibitory properties. These compounds form stable chelating complexes with metal surfaces, offering protection against corrosion. This application is particularly relevant in industrial settings, where corrosion resistance is crucial for maintaining the integrity of metal structures and components (Verma, Quraishi, & Ebenso, 2020).
Mechanism of Action
Target of Action
The primary target of (1S,3R)-3-Aminocyclopentanecarbonitrile is Glutathione Peroxidase 4 (GPx4) . GPx4 is an enzyme that plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .
Mode of Action
(1S,3R)-3-Aminocyclopentanecarbonitrile, also known as RSL3, induces a form of regulated cell death known as ferroptosis by inhibiting the activity of GPx4 .
Biochemical Pathways
The compound affects the ferroptosis pathway , which is characterized by the accumulation of lipid peroxidation products and lethal reactive oxygen species (ROS) derived from iron metabolism . The inhibition of GPx4 by (1S,3R)-3-Aminocyclopentanecarbonitrile leads to the accumulation of lipid peroxides, which are toxic and can lead to cell death .
Result of Action
The inhibition of GPx4 by (1S,3R)-3-Aminocyclopentanecarbonitrile leads to the induction of ferroptosis, a form of cell death characterized by the accumulation of lipid peroxides . This can result in decreased cell viability, inhibition of spheroid formation, and disruption of cell migration in vitro .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1S,3R)-3-Aminocyclopentanecarbonitrile. For instance, the presence of heavy metals in the environment has been shown to regulate ferroptosis, which is the primary mode of action of this compound . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Safety and Hazards
Future Directions
The future directions for research on a compound like “(1S,3R)-3-Aminocyclopentanecarbonitrile” could include exploring its potential applications in various fields, such as pharmaceuticals or materials science. This would likely involve further studies on its synthesis, properties, and reactivity .
properties
IUPAC Name |
(1S,3R)-3-aminocyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-4-5-1-2-6(8)3-5/h5-6H,1-3,8H2/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTNSCWXNMMDQK-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-Aminocyclopentanecarbonitrile | |
CAS RN |
884006-65-9 | |
| Record name | rac-(1R,3S)-3-aminocyclopentane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[(1-Phenylpyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2893078.png)

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2893081.png)



![1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2893087.png)